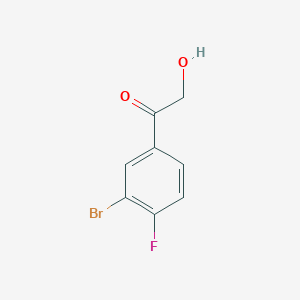

3'-Bromo-4'-fluoro-2-hydroxyacetophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

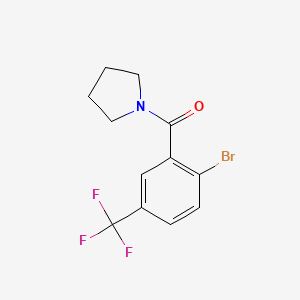

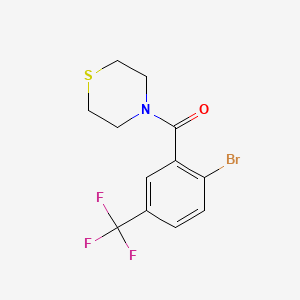

3’-Bromo-4’-fluoro-2-hydroxyacetophenone is a substituted acetophenone derivative . It is a white to yellow solid and is also referred to as 3-bromo-4-fluoro-acetophenone .

Synthesis Analysis

The synthesis of 3’-Bromo-4’-fluoro-2-hydroxyacetophenone can be achieved through the palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone . It can also be prepared by the reaction of bromine on 2-hydroxy-4-nitroacetophenone in refluxing acetic acid .Molecular Structure Analysis

The molecular formula of 3’-Bromo-4’-fluoro-2-hydroxyacetophenone is C8H6BrFO2 . Its molecular weight is 233.04 . The InChI code is 1S/C8H6BrFO2/c9-6-3-5(8(12)4-11)1-2-7(6)10/h1-3,11H,4H2 .Chemical Reactions Analysis

3’-Bromo-4’-fluoro-2-hydroxyacetophenone may be used in the preparation of series of 4’-fluoro-2’-hydroxychalcones, via aldol condensation with substituted aldehydes followed by cyclization with hydrazine hydrate . It has also been used recently in the preparation of medicinally active benzo[b]furans and thiophenes .Physical And Chemical Properties Analysis

3’-Bromo-4’-fluoro-2-hydroxyacetophenone has a density of 1.7±0.1 g/cm3 . Its boiling point is 326.6±32.0 °C at 760 mmHg . The flash point is 151.3±25.1 °C . The exact mass is 231.953506 . The LogP value is 1.32 , and the vapour pressure is 0.0±0.7 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

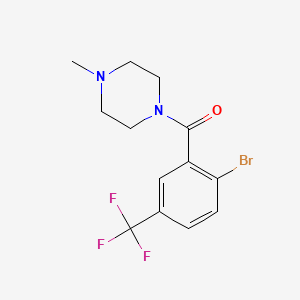

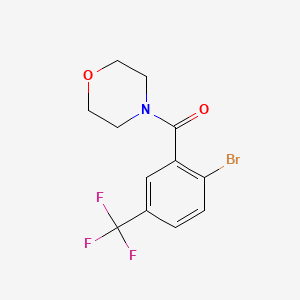

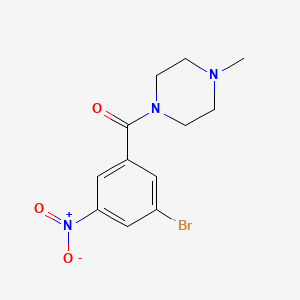

3’-Bromo-4’-fluoro-2-hydroxyacetophenone: is utilized in the synthesis of various heterocyclic compounds. These structures are significant in medicinal chemistry due to their biological and pharmacological properties. For instance, the compound can be involved in the preparation of benzo[b]furans and thiophenes , which are known for their therapeutic potential .

Development of Anti-inflammatory Agents

The compound serves as a reactant in the creation of oxadiazolylindole derivatives . These derivatives exhibit anti-inflammatory, analgesic, and nitric oxide releasing activity, which can be crucial in the development of new anti-inflammatory drugs .

Synthesis of Valosin-Containing Protein Inhibitors

Another application is the synthesis of anilino-aryl-thiazoles . These molecules have shown inhibitory activity toward valosin-containing proteins, which play a role in protein degradation and are a target for cancer therapy .

Creation of Chalcones

The compound can be used to generate a series of 4’-fluoro-2’-hydroxychalcones through aldol condensation with substituted aldehydes. Chalcones have diverse biological activities and are studied for their anti-cancer, anti-inflammatory, and anti-microbial properties .

Wirkmechanismus

Safety and Hazards

3’-Bromo-4’-fluoro-2-hydroxyacetophenone is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with skin or eyes, immediate medical attention is required .

Eigenschaften

IUPAC Name |

1-(3-bromo-4-fluorophenyl)-2-hydroxyethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c9-6-3-5(8(12)4-11)1-2-7(6)10/h1-3,11H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOSRHMIZKCOAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CO)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Bromo-4'-fluoro-2-hydroxyacetophenone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R,3R,5R)-(2-tert-Butoxycarbonylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid](/img/structure/B6356618.png)

![(1R,2R,3S,5R)-(2-tert-Butoxycarbonylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid](/img/structure/B6356628.png)

![(1R,2R,5S,7R)-N-tert-Butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5.1.1.0 2,5]nonan-4-one](/img/structure/B6356637.png)